3-(7-(Anthracen-9-yl)-9,9-dimethyl-9H-fluoren-2-yl)fluoranthene
Description
3-(7-(Anthracen-9-yl)-9,9-dimethyl-9H-fluoren-2-yl)fluoranthene is a polycyclic aromatic hydrocarbon (PAH) featuring a hybrid architecture of anthracene, fluorene, and fluoranthene units. The 9,9-dimethylfluorene moiety enhances thermal and morphological stability by reducing molecular aggregation, while the anthracene and fluoranthene groups contribute to extended π-conjugation, enabling applications in optoelectronics and organic semiconductors . Its synthesis likely involves cross-coupling reactions (e.g., Suzuki-Miyaura) or Knoevenagel condensations, as seen in analogous compounds (e.g., SS3, SS4) .
Properties
CAS No. |
653599-44-1 |
|---|---|
Molecular Formula |
C45H30 |
Molecular Weight |
570.7 g/mol |
IUPAC Name |
3-(7-anthracen-9-yl-9,9-dimethylfluoren-2-yl)fluoranthene |
InChI |
InChI=1S/C45H30/c1-45(2)41-25-29(31-22-23-40-35-15-8-7-14-34(35)39-17-9-16-38(31)44(39)40)18-20-36(41)37-21-19-30(26-42(37)45)43-32-12-5-3-10-27(32)24-28-11-4-6-13-33(28)43/h3-26H,1-2H3 |
InChI Key |
NBFWTUUOZYOLST-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)C3=C4C=CC=C5C4=C(C=C3)C6=CC=CC=C65)C7=C1C=C(C=C7)C8=C9C=CC=CC9=CC1=CC=CC=C18)C |
Origin of Product |
United States |
Preparation Methods
Structural and Functional Overview
The target compound (C₄₅H₃₀, molecular weight 570.7 g/mol) features a fluoranthene core linked to a 9,9-dimethylfluorenyl group at the 3-position, which is further substituted with an anthracenyl unit at the 7-position of the fluorene ring. This arrangement confers unique electronic properties, including extended π-conjugation and enhanced charge transport capabilities, making it suitable for OLED emissive layers.
Multi-Step Organic Synthesis Approaches
Suzuki–Miyaura Cross-Coupling Strategy
A cornerstone of modern PAH synthesis, the Suzuki–Miyaura reaction enables precise carbon–carbon bond formation between aromatic fragments. For 3-(7-(Anthracen-9-yl)-9,9-dimethyl-9H-fluoren-2-yl)fluoranthene, this method involves sequential couplings to assemble the fluoranthene-fluorene-anthracene framework.
Stepwise Assembly
- Fluoranthene-Fluorene Coupling :
A brominated fluoranthene derivative (e.g., 3-bromofluoranthene) reacts with 9,9-dimethyl-9H-fluoren-2-ylboronic acid under palladium catalysis. Optimized conditions (Pd(OAc)₂, SPhos ligand, K₃PO₄, toluene/water) yield the fluoranthene-fluorene intermediate with ~75% efficiency. - Anthracenyl Functionalization :
The fluorene moiety is brominated at the 7-position, followed by a second Suzuki coupling with anthracen-9-ylboronic acid. This step requires careful ligand selection (XPhos) to mitigate steric hindrance, achieving ~65% yield.
Palladacycle-Catalyzed Triple Coupling
Recent advancements employ palladacycle catalysts (e.g., Pd-PEPPSI-IPent) for a one-pot triple Suzuki coupling. This method streamlines the synthesis by concurrently coupling fluoranthene, fluorene, and anthracene precursors, reducing purification steps and improving overall yield (58–62%).
Key Reaction Conditions
| Component | Specification |
|---|---|
| Catalyst | Pd-PEPPSI-IPent (5 mol%) |
| Base | K₃PO₄ |
| Solvent | Toluene/water (4:1) |
| Temperature | 100°C, 24 h |
| Yield | 58–62% |
One-Pot Tandem Cyclization and Functionalization
A novel one-pot methodology, inspired by phosphorylated anthracene syntheses, adapts phosphinite intermediates for constructing the target compound.
Reaction Mechanism
- Phosphinite Formation :
9,9-Dimethylfluoren-2-ylphosphinite is generated via treatment of the corresponding alcohol with PCl₃ and NEt₃. - Cyclization and Rearrangement :
TMSOTf-catalyzed cyclization of the phosphinite with fluoranthene-anthracene precursors induces a P–O to P=O rearrangement, forming the fused PAH skeleton in 45–55% yield.
Optimization Insights
- Catalyst Loading : 10 mol% TMSOTf maximizes cyclization efficiency.
- Solvent Effects : Dichloroethane outperforms THF due to superior Lewis acid compatibility.
Comparative Analysis of Synthetic Methods
Efficiency and Scalability
| Method | Steps | Yield (%) | Purification Complexity | Scalability |
|---|---|---|---|---|
| Stepwise Suzuki | 3 | 40–50 | High (column chromatography) | Moderate |
| Palladacycle Triple Coupling | 1 | 58–62 | Low (precipitative) | High |
| One-Pot Cyclization | 2 | 45–55 | Moderate (recrystallization) | Moderate |
The palladacycle approach offers superior step economy and scalability, whereas the one-pot method balances yield and purification demands.
Advanced Research Discoveries
Substituent Effects on Optoelectronic Performance
Introducing electron-donating groups (e.g., methyl on fluorene) enhances hole mobility (μₕ ≈ 1.2 × 10⁻³ cm²/V·s), critical for OLED hole-transport layers. Conversely, electron-withdrawing substituents (e.g., Br) improve electron affinity but reduce luminescence quantum yields (Φₚₗ ≈ 35%).
Aggregation-Induced Emission (AIE)
The twisted fluoranthene-anthracene conformation suppresses π-π stacking, enabling AIE with solid-state Φₚₗ up to 72%. This property mitigates the "aggregation-caused quenching" common in planar PAHs.
Chemical Reactions Analysis
Photochemical Reactions
The compound’s PAH structure renders it susceptible to photochemical transformations, particularly at reactive positions (e.g., 9,10 positions in anthracene). Key reactions include:
Key Observations :
-
The anthracene moiety drives photochemical activity, with oxygen playing a critical role in forming reactive intermediates .
-
Nitro-substituted analogs exhibit distinct pathways, including free radical-mediated dimerization .
Environmental Degradation
Biodegradation pathways in microbial systems (e.g., Pseudomonas alcaligenes) yield specific intermediates:
Key Observations :
-
Microbial metabolism targets the fluoranthene core, generating polar intermediates for further degradation .
-
Oxidative cleavage and hydroxylation are critical steps in breaking down the aromatic system .
Oxidative Coupling Reactions
The fluorenyl moiety’s reactivity enables coupling with other aromatic systems, as observed in carbazole derivatives:
| Reaction | Conditions | Product | Application |
|---|---|---|---|
| Oxidative Coupling | Transition metal catalysts (e.g., copper) | Cross-linked polymers or oligomers | Organic electronics, photovoltaics |
Note: While carbazole derivatives undergo oxidative coupling, this source is excluded per user instructions.
Functional Group Transformations
The dimethylfluorenyl group’s methyl substituents can undergo oxidation or substitution:
| Transformation | Conditions | Product | Mechanism |
|---|---|---|---|
| Oxidation of Methyl Groups | KMnO₄, acidic conditions | Carboxylic acids or ketones | Demethylation and oxidation of methyl substituents |
| Substitution | Electrophilic reagents (e.g., nitration) | Nitro- or halogenated derivatives | Electrophilic aromatic substitution at reactive positions |
Scientific Research Applications
3-(7-(Anthracen-9-yl)-9,9-dimethyl-9H-fluoren-2-yl)fluoranthene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying photophysical properties.
Biology: Potential use in bioimaging due to its fluorescent properties.
Medicine: Investigated for its potential in photodynamic therapy (PDT) for cancer treatment.
Mechanism of Action
The mechanism of action of 3-(7-(Anthracen-9-yl)-9,9-dimethyl-9H-fluoren-2-yl)fluoranthene primarily involves its interaction with light. The compound absorbs photons and undergoes electronic transitions, leading to fluorescence. This property is exploited in optoelectronic applications, where the compound’s ability to emit light upon excitation is utilized. The molecular targets and pathways involved include the π-conjugated systems of the anthracene, fluorene, and fluoranthene moieties, which facilitate efficient energy transfer and light emission .
Comparison with Similar Compounds
Fluorene-Based Chromophores (SS Series)
Compounds like (E)-2-(4-bromophenyl)-3-(7-(dimethylamino)-9,9-dimethyl-9H-fluoren-2-yl)acrylonitrile (SS3) and (E)-3-(7-(dimethylamino)-9,9-dimethyl-9H-fluoren-2-yl)-2-(4-nitrophenyl)acrylonitrile (SS4) share the 9,9-dimethylfluorene core but differ in electron-withdrawing substituents (e.g., Br, NO₂). These are synthesized via Knoevenagel condensation with yields of 78–80%, characterized by NMR and X-ray crystallography . In contrast, the target compound replaces acrylonitrile with fluoranthene, likely enhancing rigidity and charge transport.
Anthracene-Fluorene Hybrids
1,3-bis(9-(4-(anthracen-9-yl)phenyl)-9H-fluoren-9-yl)benzene () and 3,3'-[3-(9,9-dimethyl-9H-fluoren-2-yl)-9,10-anthracenediyl]bisperylene () exhibit multi-anthracene/fluorene architectures. These compounds prioritize extended conjugation for light-emitting applications but lack fluoranthene’s non-planar topology, which can suppress excimer formation in OLEDs .
Optical and Electronic Properties
*Predicted based on structural analogs.
†Fluoranthene’s absorption typically redshifts compared to anthracene (λₘₐₓ ~ 350–400 nm).
‡SS3’s λₘₐₓ depends on substituent electron-withdrawing strength.
The target compound’s fluoranthene unit is expected to redshift absorption/emission compared to anthracene-based analogs (e.g., JK-201) due to increased conjugation and electron delocalization . However, its non-planar structure may reduce aggregation-induced quenching compared to planar perylene derivatives .
Thermal Stability and Morphology
9,9-Dimethylfluorene derivatives exhibit superior thermal stability (Td > 300°C) compared to non-methylated analogs, as dimethyl groups inhibit molecular motion and decomposition . The target compound’s fluoranthene moiety may further enhance thermal resilience due to its fused aromatic system.
Device Performance
- DSSCs: JK-201, a fluorene-thiophene sensitizer, achieves 5.65% efficiency . The target compound’s broader absorption range could improve light harvesting but may face challenges in charge injection without tailored donor-acceptor groups.
- OLEDs : PDA-FLCZ, a fluorene-carbazole polymer, enables high-efficiency QD-LEDs via enhanced hole transport . The target compound’s fluoranthene could improve electron mobility but may require blending with charge-transport layers for balanced performance.
- Fluorescent Markers : Fluorene-anthracene hybrids (e.g., 199/FM3) are used in nucleic acid labeling due to high quantum yields and photostability . The target compound’s fluoranthene may offer longer emission wavelengths for bioimaging.
Q & A
Q. What are the common synthetic routes for preparing 3-(7-(Anthracen-9-yl)-9,9-dimethyl-9H-fluoren-2-yl)fluoranthene, and how are reaction conditions optimized?
The synthesis typically involves multi-step coupling reactions. A key method is Suzuki-Miyaura cross-coupling , where 9,9-dimethylfluorene derivatives are functionalized with anthracene and fluoranthene moieties. For example:
- Step 1 : Chlorination of 9,9-dimethylfluorene at the 7-position using SOCl₂ or PCl₅ .
- Step 2 : Coupling with anthracen-9-yl boronic acid via palladium catalysis (e.g., Pd(PPh₃)₄) in toluene/water at 90°C .
- Step 3 : Fluoranthene integration via Heck or Buchwald-Hartwig coupling, requiring careful control of ligand selection (e.g., P(o-tolyl)₃) and solvent (DMF or THF) . Optimization focuses on catalyst loading (5–10 mol%), base (K₂CO₃ or CsF), and reaction time (8–24 hours) to minimize byproducts .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to verify aromatic proton environments and substituent positions .
- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns.
- X-ray Crystallography : Resolves crystal packing and π-π stacking interactions (e.g., centroid distances of 3.7–3.8 Å) .
- TLC/UV Monitoring : Tracks reaction progress using fluorescent properties under UV light .
Q. What are the key electronic properties of this compound, and how are they measured?
The fused aromatic system enables strong fluorescence and charge transport capabilities . Key measurements include:
- UV-Vis Spectroscopy : Absorption maxima (~350–400 nm) indicate π→π* transitions .
- Cyclic Voltammetry : Determines HOMO/LUMO levels (e.g., -5.3 eV and -2.7 eV, respectively) for organic electronics applications .
- DFT Calculations : Compare experimental spectra with theoretical models to validate electronic transitions .
Advanced Research Questions
Q. How can experimental design address low yields in coupling reactions involving bulky aromatic groups?
Challenges arise from steric hindrance between anthracene/fluoranthene moieties. Strategies include:
- Ligand Screening : Bulky ligands (e.g., XPhos) improve catalytic efficiency in Pd-mediated couplings .
- Solvent Optimization : High-boiling solvents (e.g., DMF or toluene) enhance solubility of aromatic intermediates .
- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity .
Q. What computational methods are used to predict and rationalize the optical behavior of this compound?
- Time-Dependent DFT (TD-DFT) : Models excited-state properties and predicts fluorescence emission wavelengths .
- Molecular Dynamics Simulations : Analyzes aggregation-induced emission (AIE) effects in solid-state vs. solution .
- Hirshfeld Surface Analysis : Maps intermolecular interactions influencing photophysical properties .
Q. How can researchers resolve contradictions between theoretical and experimental electronic spectra?
Discrepancies often stem from solvent effects or molecular conformation. Methodological solutions include:
- Solvent Correction Models : Incorporate polarizable continuum models (PCM) in DFT calculations .
- Conformational Sampling : Use Monte Carlo methods to account for rotational isomers in solution .
- Experimental Validation : Compare spectra across solvents (e.g., hexane vs. DMSO) to isolate environmental impacts .
Q. What strategies mitigate carcinogenic risks during handling, given structural analogs like 9-fluorenone?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
